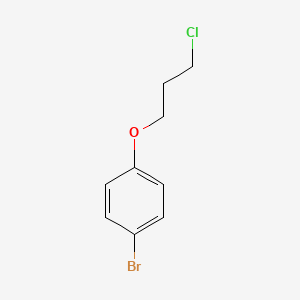

1-Bromo-4-(3-chloropropoxy)benzene

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

1-bromo-4-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPFCXKSGGMFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506855 | |

| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-38-4 | |

| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 3 Chloropropoxy Benzene

Precursor Synthesis Strategies

The successful synthesis of the target compound is critically dependent on the efficient preparation of its two primary building blocks: a brominated phenol (B47542) derivative and a chlorinated propanol derivative.

4-Bromophenol (B116583) is a key intermediate, and its synthesis is most commonly achieved through the electrophilic halogenation of phenol. wikipedia.org This reaction involves treating phenol with bromine, typically in the presence of a solvent. The choice of solvent and reaction temperature can significantly influence the regioselectivity of the bromination, affecting the ratio of ortho to para isomers. prepchem.comorgsyn.org

Several methods have been developed to optimize the yield of the desired 4-bromophenol isomer. orgsyn.org For instance, conducting the bromination in carbon disulfide at low temperatures has been shown to favor the formation of the para product. prepchem.com Alternative methods include bromination in glacial acetic acid or sulfuric acid. orgsyn.org The significant difference in boiling points between 2-bromophenol (194.5°C) and 4-bromophenol (238°C) allows for their separation by fractional distillation. google.com

Table 1: Influence of Reaction Conditions on the Bromination of Phenol

| Brominating Agent | Solvent | Temperature | Predominant Product | Reference |

| Bromine (Br₂) | Carbon Disulfide | -30°C | 4-Bromophenol (97% yield) | prepchem.com |

| Bromine (Br₂) | Carbon Disulfide | +30°C | 4-Bromophenol (82% yield) | prepchem.com |

| 1,4-Dioxane (B91453) dibromide | None (neat) | Water-cooling | 4-Bromophenol (88% yield) | prepchem.com |

3-Chloro-1-propanol serves as the second essential precursor. A common industrial method for its preparation involves a two-step process starting from acrolein. google.com First, acrolein is reacted with hydrogen chloride to form 3-chloropropionaldehyde. google.com The resulting aldehyde is then reduced to 3-chloro-1-propanol using a reducing agent such as an alkali borohydride (e.g., sodium borohydride). google.com This process is suitable for industrial-scale production with reported yields of approximately 85%. google.com

An alternative synthetic route starts from 1,3-propanediol (B51772) (trimethylene glycol). This diol can be converted to 3-chloro-1-propanol by reaction with reagents like sulfuryl chloride or concentrated hydrochloric acid, often in the presence of a catalyst like benzenesulfonic acid. prepchem.compatsnap.com

Table 2: Comparison of Synthetic Routes to 3-Chloro-1-propanol

| Starting Material | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Acrolein | 1. Hydrogen Chloride (HCl) 2. Sodium Borohydride (NaBH₄) | High yield (~85%), suitable for industrial scale | Involves handling of volatile and reactive intermediates | google.comgoogle.com |

| 1,3-Propanediol | Sulfuryl Chloride (SO₂Cl₂) or Hydrochloric Acid (HCl) | Utilizes a readily available diol | May require more stringent reaction conditions (heating) | prepchem.compatsnap.com |

The primary intermediate in this category is 4-bromophenol itself, which is a substituted 1-bromo-4-hydroxybenzene. sigmaaldrich.com The synthesis, as detailed in section 2.1.1, relies on the principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. study.com During bromination, the bromine electrophile is directed to the positions activated by the hydroxyl group. Steric hindrance at the ortho positions and favorable reaction kinetics often allow for the selective formation of the para-substituted product under controlled conditions. prepchem.com While various substituted 1-bromo-4-hydroxybenzene compounds can be synthesized by starting with appropriately substituted phenols, for the specific synthesis of 1-Bromo-4-(3-chloropropoxy)benzene, unsubstituted 4-bromophenol is the direct precursor. nih.gov

Etherification Approaches

The final step in the synthesis of this compound is the formation of the ether linkage between the two previously synthesized precursors. The Williamson ether synthesis is the classic and most effective method for this transformation. jk-sci.com

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. francis-press.com For the synthesis of aryl alkyl ethers, the reaction involves a phenoxide ion acting as a nucleophile and displacing a halide ion from a primary alkyl halide in an SN2 reaction. jk-sci.comrsc.orgresearchgate.net This approach is highly efficient for coupling phenols with primary alkyl halides. francis-press.com The phenoxide is generated by treating the corresponding phenol with a suitable base. jk-sci.com

In the specific synthesis of this compound, the O-alkylation of 4-bromophenol is performed with a 3-chloropropyl halide, such as 1-bromo-3-chloropropane (B140262). The reaction is facilitated by a base, with potassium carbonate (K₂CO₃) being a common and effective choice for reactions involving phenols. jk-sci.comstackexchange.com

The mechanism proceeds as follows:

Deprotonation: Potassium carbonate, a moderately strong base, deprotonates the acidic hydroxyl group of 4-bromophenol to form the potassium 4-bromophenoxide ion. stackexchange.comatlas.org This step generates a potent nucleophile.

Nucleophilic Attack: The 4-bromophenoxide ion then attacks the primary carbon atom of the 3-chloropropyl halide (e.g., 1-bromo-3-chloropropane) in an SN2 reaction. jk-sci.com

Displacement: The halide on the alkyl chain (bromide in the case of 1-bromo-3-chloropropane) is displaced as a leaving group, resulting in the formation of the desired this compound product and a potassium halide salt. rsc.org

This base-mediated O-alkylation is a robust and widely applied method for constructing the aryl alkyl ether linkage present in the target molecule. jk-sci.com

Table 3: Reagents for Williamson Ether Synthesis of this compound

| Role | Compound Name | Formula |

| Aryl Precursor | 4-Bromophenol | C₆H₅BrO |

| Alkyl Precursor | 1-Bromo-3-chloropropane | C₃H₆BrCl |

| Base | Potassium Carbonate | K₂CO₃ |

| Product | This compound | C₉H₁₀BrClO |

Williamson Ether Synthesis Protocols for Aryl Alkyl Ethers

Optimization of Reaction Solvents and Conditions (e.g., acetone (B3395972), acetonitrile, DMF)

The synthesis of this compound can be achieved via the Williamson ether synthesis. This classic method involves the reaction of a sodium phenoxide with an alkyl halide. In this specific case, 4-bromophenol is deprotonated by a base to form sodium 4-bromophenoxide, which then acts as a nucleophile, attacking an alkyl halide like 1-bromo-3-chloropropane in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comchegg.com

The choice of solvent is critical for optimizing the rate and yield of this SN2 reaction. Ideal solvents for this process are polar and aprotic, as they can solvate the cation of the alkoxide, leaving the nucleophilic anion exposed and highly reactive, without participating in hydrogen bonding that would hinder the nucleophile. Acetone, acetonitrile, and dimethylformamide (DMF) are commonly considered for this purpose.

Acetone: As a polar aprotic solvent, acetone is effective in dissolving the reactants and facilitating the SN2 mechanism. It offers a good balance of polarity and a relatively low boiling point, simplifying its removal after the reaction is complete.

Acetonitrile: This solvent has a higher dielectric constant than acetone, making it more polar. This increased polarity can enhance the rate of SN2 reactions by better stabilizing the transition state. Its higher boiling point also allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.

Dimethylformamide (DMF): DMF is a highly polar aprotic solvent with a high boiling point, often leading to significantly faster reaction rates compared to acetone or acetonitrile. It excels at solvating cations, thereby increasing the effective nucleophilicity of the phenoxide anion.

The selection among these solvents often depends on a trade-off between reaction time, yield, and the ease of post-reaction workup.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Impact on SN2 Reaction |

|---|---|---|---|

| Acetone | 20.7 | 56 | Good reactivity, easy removal. |

| Acetonitrile | 37.5 | 82 | Higher polarity can increase reaction rate. |

| DMF | 36.7 | 153 | Excellent solvation, often leads to fastest rates. |

Transition Metal-Catalyzed Carbon-Oxygen Cross-Coupling Reactions

Modern organic synthesis offers powerful alternatives to the classic Williamson ether synthesis through the use of transition metal catalysts. These methods are particularly useful for forming bonds between sp²-hybridized carbon atoms (like those in an aryl ring) and oxygen.

Palladium-Catalyzed Aryl Ether Formation

The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling method, has been extended to the formation of C-O bonds, providing a versatile route to aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a strong base.

The catalytic cycle for this transformation generally involves three key steps nrochemistry.comfiveable.me:

Oxidative Addition: A Pd(0) catalyst complex reacts with the aryl halide (e.g., a bromobenzene derivative), inserting the palladium into the carbon-bromine bond to form a Pd(II) species.

Association and Deprotonation: The alcohol (e.g., 3-chloro-1-propanol) coordinates to the palladium center, and the base removes the alcoholic proton to form an alkoxide complex.

Reductive Elimination: The final step involves the formation of the C-O bond, yielding the aryl ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.com

The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligands attached to the palladium, which stabilize the catalyst and modulate its reactivity. This method is valued for its mild reaction conditions and broad functional group tolerance. sigmaaldrich.com

Copper-Catalyzed Carbon-Oxygen Coupling Strategies

Copper-catalyzed C-O coupling, known as the Ullmann condensation or Ullmann ether synthesis, is one of the oldest methods for forming aryl ether bonds. The traditional Ullmann reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.

Recent advancements have significantly improved the practicality of the Ullmann reaction. Modern protocols utilize catalytic amounts of a copper(I) salt, often in combination with a ligand, which allows the reaction to proceed under much milder conditions. The reaction typically involves an aryl halide, an alcohol, a base, and a copper catalyst in a polar solvent like DMF. The generally accepted mechanism proceeds through the formation of a copper(I) alkoxide, which then reacts with the aryl halide.

| Condition | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) salts (e.g., CuI) |

| Temperature | > 200°C | Often 80-130°C |

| Additives | None | Ligands (e.g., phenanthroline, diamines) |

| Substrate Scope | Limited, requires activated aryl halides | Broad, tolerates more functional groups |

Regioselective Functionalization Approaches

An alternative strategy to building this compound involves creating a simpler precursor molecule and then introducing the desired functional groups in a regioselective manner.

Directed Bromination of Phenoxypropane Derivatives

This approach begins with a phenoxypropane derivative, such as 1-(3-chloropropoxy)benzene, and introduces a bromine atom onto the aromatic ring. The alkoxy group (-O-(CH₂)₃Cl) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. To synthesize the target compound, the bromine must be directed specifically to the para position.

While direct bromination with Br₂ often yields a mixture of ortho and para isomers, various methods have been developed to enhance para-selectivity. wku.eduwku.edu The steric bulk of the alkoxy group can partially disfavor substitution at the ortho positions. nih.govrsc.org Furthermore, specific brominating agents and catalytic systems can be employed to achieve high regioselectivity for the para product. For instance, N-Bromosuccinimide (NBS) is a common reagent used for selective bromination under milder conditions than elemental bromine. wku.edumdpi.com The choice of solvent and catalyst can significantly influence the ortho/para product ratio.

Chlorination of Propyl Chains in Aryl Ethers

This synthetic route involves the preparation of 3-(4-bromophenoxy)propan-1-ol as an intermediate, followed by the selective chlorination of the terminal hydroxyl group. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various chlorinating agents.

Thionyl chloride (SOCl₂) is a preferred reagent for this conversion because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org The reaction mechanism involves the alcohol's oxygen atom attacking the sulfur of SOCl₂, forming a chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, either from the displaced chloride or from the HCl byproduct, attacks the carbon atom in an SN2 reaction, displacing the chlorosulfite group to form the alkyl chloride. libretexts.org A published procedure for a structurally similar compound, 1-bromo-4-(3-chloropropyl)benzene, demonstrates the conversion of the corresponding alcohol using thionyl chloride in DMF at room temperature, achieving a 99% yield. chemicalbook.com Other reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used. google.com

Advanced Purification and Isolation Techniques

Flash-column chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the components of a mixture based on their differential adsorption to the stationary phase. For a moderately non-polar compound like this compound, a normal-phase chromatography setup is generally employed.

Detailed research findings for the closely related compound, 1-bromo-4-(3-chloropropyl)benzene, have demonstrated successful purification using flash-column chromatography with silica gel (SiO₂) as the stationary phase and 100% pentane as the mobile phase. chemicalbook.com This suggests that a similar non-polar eluent system would be highly effective for the target compound. The selection of the eluent is critical; it must be non-reactive with the compound and have a boiling point that allows for easy removal by rotary evaporation after the purification is complete.

The process involves dissolving the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent itself, and loading it onto the top of the silica gel column. The eluent is then passed through the column under positive pressure, and the separated components are collected in fractions. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent material packed into the column that separates the mixture. | Silica gel (SiO₂) |

| Mobile Phase | The solvent or mixture of solvents that carries the sample through the stationary phase. | A non-polar solvent system, such as 100% hexanes or a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). |

| Elution Mode | The method by which the mobile phase composition is changed during the separation. | Isocratic (constant solvent composition) or Gradient (solvent composition is varied). |

| Detection Method | The technique used to identify the presence of the compound in the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization or staining. |

| Post-Purification | The process of removing the solvent from the purified fractions. | Rotary evaporation. |

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.

For this compound, which is a solid at room temperature, a systematic approach to solvent selection is necessary. Given its structure, which contains a non-polar bromophenyl group and a more polar chloropropoxy ether linkage, a range of solvents with varying polarities should be tested.

A general protocol for recrystallization involves the following steps:

Solvent Selection: Small-scale solubility tests are performed with various solvents to find one that provides a significant difference in solubility at hot and cold temperatures.

Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Isolation of Crystals: The crystals are collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering soluble impurities.

Drying: The purified crystals are dried to remove any residual solvent.

| Step | Procedure |

| 1. Solvent Screening | Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. |

| 2. Dissolution | Place the crude compound in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid just dissolves. |

| 3. Cooling | Allow the flask to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation. |

| 4. Filtration | Collect the formed crystals using a Büchner funnel under vacuum. |

| 5. Washing | Rinse the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent. |

| 6. Drying | Dry the crystals in a desiccator or a vacuum oven. |

Potential solvents for the recrystallization of this compound could include:

| Solvent | Polarity | Boiling Point (°C) | Rationale |

| Hexane/Heptane | Non-polar | 69 / 98 | Good for non-polar compounds; may require a co-solvent. |

| Ethanol | Polar | 78 | Often a good choice for compounds with some polarity. A mixed solvent system with water could also be effective. |

| Isopropanol | Polar | 82 | Similar to ethanol, can be a good single solvent for recrystallization. |

| Toluene | Non-polar | 111 | Higher boiling point may aid in dissolving less soluble compounds. |

| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent, often used in combination with a non-polar solvent like hexanes. |

| Dichloromethane | Polar Aprotic | 40 | Highly effective at dissolving many organic compounds; often used in a solvent/anti-solvent system with a non-polar solvent. |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 3 Chloropropoxy Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of 1-bromo-4-(3-chloropropoxy)benzene is a key site for synthetic transformations, particularly for the construction of more complex molecular architectures through the formation of carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal catalysis, particularly with palladium and nickel, provides a powerful toolkit for the functionalization of aryl halides like this compound. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. libretexts.org This reaction is valued for its mild conditions and the low toxicity of the boron reagents. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction's efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific palladium catalysts like CataXCium A Pd G3 has been shown to be effective for coupling various boronic esters with bromoanilines, highlighting the importance of the catalytic system. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Product | Ref. |

|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(II) complex | 4-Nitro-1,1'-biphenyl | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Substituted anilines | nih.gov |

This table presents examples of Suzuki-Miyaura reactions with related aryl bromides to illustrate the scope of the reaction.

The Stille coupling reaction is another significant palladium-catalyzed method for forming carbon-carbon bonds, involving the reaction of an organohalide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org

The catalytic cycle is similar to that of the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction is versatile and can be used to couple a wide range of organic groups. organic-chemistry.org For instance, 6-bromoazulenes have been successfully coupled with various aryl, acyl, and azulenyl halides using this methodology. rsc.org

Table 2: Stille Coupling Reaction Overview

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Ref. |

|---|---|---|---|---|

| Organohalide (e.g., Aryl Bromide) | Organostannane | Palladium(0) | Forms C-C bonds | wikipedia.org |

The Kumada coupling reaction utilizes a transition metal catalyst, typically nickel or palladium, to couple an organohalide with a Grignard reagent (organomagnesium). nih.govreddit.com This reaction represents one of the earliest examples of catalytic cross-coupling. nih.gov The choice of catalyst and ligands can be crucial for the success of the reaction, with various phosphine (B1218219) ligands being effective. nih.gov

Recent advancements have expanded the scope of Kumada coupling to include functionalized Grignard reagents and have even enabled asymmetric couplings. researchgate.net While highly effective, the reaction's utility can be limited by the high reactivity of Grignard reagents, which requires inert reaction conditions. reddit.com There are also instances of using purple light to promote the coupling of bromopyridines with Grignard reagents without a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism. organic-chemistry.org

Beyond the Suzuki, Stille, and Kumada reactions, a variety of other palladium- and nickel-catalyzed couplings are important for functionalizing aryl bromides. Palladium catalysts are used in cascade reactions, such as the Heck-Suzuki reaction, for the synthesis of complex heterocyclic structures. researchgate.netfigshare.com

Nickel-catalyzed cross-electrophile coupling (XEC) reactions have emerged as a powerful method for C(sp²)–C(sp³) bond formation. nih.govresearchgate.net These reactions can exhibit high chemoselectivity, for instance, selectively reacting with an iodo group in the presence of a bromo group on the same aromatic ring. nih.govresearchgate.net Different nickel catalyst systems can operate through distinct mechanisms, allowing for selective cross-coupling of various aryl electrophiles. nih.gov The choice of ligand is critical in directing the reaction pathway, with phosphine ligands often favoring closed-shell mechanisms and nitrogen-based ligands promoting open-shell, radical-based pathways. nsf.gov

Nucleophilic Aromatic Substitution (SNAAr) Pathways

While electrophilic aromatic substitution is more common for benzene (B151609) derivatives, nucleophilic aromatic substitution (SNAar) can occur on aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate. libretexts.orgyoutube.com

Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This mechanism is often favored when using very strong bases, such as sodium amide. chemistrysteps.com In some cases, nucleophilic aromatic substitution can also occur via a concerted (cSNAar) mechanism, where bond formation and bond breaking occur in a single step. nih.gov

Direct Displacement Mechanisms

While aryl halides are generally resistant to classical SN1 and SN2 reactions, nucleophilic aromatic substitution can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In a process known as the SNAr mechanism, a nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.orgyoutube.com For this to occur with this compound, a strong nucleophile and typically harsh reaction conditions would be necessary, as the alkoxy group is not a strong activating group for this type of reaction. libretexts.orglibretexts.org

Benzyne Intermediate Pathways

Under the influence of a very strong base, such as sodium amide (NaNH₂), aryl halides can undergo an elimination-addition reaction that proceeds through a highly reactive benzyne intermediate. youtube.comlibretexts.orgyoutube.com This mechanism involves the deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the halide to form a triple bond within the benzene ring. youtube.comlibretexts.orgyoutube.com The benzyne intermediate is then rapidly attacked by a nucleophile. libretexts.org In the case of this compound, treatment with a strong base could lead to the formation of a benzyne intermediate. The subsequent nucleophilic attack could result in a mixture of products, depending on the position of the attack on the benzyne. libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactivity of Bromoalkoxybenzenes

The benzene ring in bromoalkoxybenzenes is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. lumenlearning.commasterorganicchemistry.com The reactivity and orientation of substitution are governed by the electronic effects of the existing substituents—the bromine atom and the alkoxy group.

Halogens, such as bromine, are deactivating yet ortho-, para-directing substituents. The alkoxy group, on the other hand, is an activating and ortho-, para-directing group. In electrophilic aromatic substitution reactions of this compound, the powerful activating effect of the alkoxy group will dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed, a catalyst is often required to generate a sufficiently strong electrophile. lumenlearning.comlibretexts.orglibretexts.orgchemguide.co.uk

Reactivity of the Aliphatic Chloroalkyl Moiety

The 3-chloropropoxy side chain of the molecule provides a site for nucleophilic aliphatic substitution reactions.

Nucleophilic Aliphatic Substitution (Sₙ1 and Sₙ2) Reactions

The primary chloroalkane structure of the side chain is amenable to both Sₙ1 and Sₙ2 reaction mechanisms, with the specific pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The chlorine atom on the propyl chain can be readily displaced by a variety of nucleophiles. For instance, reactions with amines would yield the corresponding amino-substituted products. Alcohols and thiols would react to form ethers and thioethers, respectively. The use of sodium azide (B81097) would introduce an azido (B1232118) group, which can be a precursor to other functional groups. These transformations are standard examples of nucleophilic substitution on an alkyl halide. libretexts.org

The structure of this compound is well-suited for intramolecular cyclization reactions. If the molecule is treated with a reagent that can deprotonate a nucleophilic group introduced onto the aromatic ring (for example, by first substituting the bromine with a hydroxyl or amino group), this newly formed nucleophile can then attack the electrophilic carbon of the chloroalkyl chain. This process would lead to the formation of a heterocyclic ring system, such as a substituted chromane (B1220400) or tetrahydroquinoline derivative. The feasibility and outcome of such cyclizations depend on the nature of the nucleophilic center and the reaction conditions employed.

Elimination Reactions to Form Alkenes

The 3-chloropropyl side chain of this compound can undergo a dehydrohalogenation reaction to form an alkene. This transformation is typically an E2 (elimination, bimolecular) reaction, which requires a strong, non-nucleophilic base to abstract a proton from the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon). The use of a sterically hindered base, such as potassium tert-butoxide, is preferred to minimize the competing SN2 substitution reaction at the primary carbon. The reaction proceeds via a concerted mechanism where the base removes a proton, the C=C double bond forms, and the chloride leaving group departs simultaneously. iitk.ac.inlibretexts.org

Table 1: Elimination Reaction of this compound

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Potassium tert-butoxide (t-BuOK), THF, heat | 1-Bromo-4-(allyloxy)benzene | E2 Elimination |

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids. wikipedia.orgmasterorganicchemistry.com For aryl alkyl ethers, this cleavage is typically achieved with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.comucalgary.ca Subsequently, the halide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl group in an SN2 reaction. ucalgary.camasterorganicchemistry.com This attack occurs at the alkyl-oxygen bond because the carbon of the benzene ring is resistant to nucleophilic attack. The cleavage of this compound with HBr thus yields 4-bromophenol (B116583) and 1-bromo-3-chloropropane (B140262). libretexts.org

Table 2: Ether Cleavage of this compound

| Reactant | Reagent/Conditions | Products | Reaction Type |

| This compound | Concentrated HBr, heat | 4-Bromophenol and 1-Bromo-3-chloropropane | Acid-catalyzed Ether Cleavage (SN2) |

Other Functional Group Interconversions and Derivatization

The presence of two distinct halide-containing functional groups allows for a wide range of derivatization reactions. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, while the primary alkyl chloride is susceptible to nucleophilic substitution.

Derivatization via the Aryl Bromide:

Suzuki-Miyaura Coupling: The aryl bromide can be coupled with various organoboron compounds, such as phenylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds, leading to biaryl structures. arkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This method provides a direct route to synthesize complex aromatic amines. nih.govnih.gov

Derivatization via the Alkyl Chloride:

Nucleophilic Substitution with Cyanide: The chloro group on the propyl chain can be displaced by a cyanide ion (e.g., from NaCN) via an SN2 mechanism to introduce a nitrile group, forming 4-(4-bromophenoxy)butanenitrile. prepchem.com

Nucleophilic Substitution with Azide: Similarly, treatment with sodium azide results in the substitution of the chlorine atom to yield 1-bromo-4-(3-azidopropoxy)benzene. This reaction provides a precursor for the synthesis of primary amines via reduction of the azide group.

Table 3: Derivatization Reactions of this compound

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-(3-Chloropropoxy)-1,1'-biphenyl | Suzuki Coupling |

| This compound | Morpholine, Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(4-(3-Chloropropoxy)phenyl)morpholine | Buchwald-Hartwig Amination |

| This compound | Sodium cyanide (NaCN), DMF | 4-(4-Bromophenoxy)butanenitrile | SN2 Nucleophilic Substitution |

| This compound | Sodium azide (NaN₃), DMSO | 1-Bromo-4-(3-azidopropoxy)benzene | SN2 Nucleophilic Substitution |

Spectroscopic and Structural Elucidation of 1 Bromo 4 3 Chloropropoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of protons and carbon atoms can be determined.

For 1-Bromo-4-(3-chloropropoxy)benzene, the presence of the oxygen atom in the propoxy chain would shift the signals of the adjacent methylene (B1212753) groups further downfield due to its electronegativity. The aromatic protons ortho to the bromine would likely appear as a doublet, while those ortho to the oxygen would also be a doublet, both in the aromatic region of the spectrum. The methylene protons of the propoxy chain would present as three distinct signals, each integrating to two protons. The protons on the carbon adjacent to the oxygen (O-CH₂) would be the most deshielded, followed by the protons on the carbon adjacent to the chlorine (Cl-CH₂), and finally the central methylene protons (-CH₂-).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to O) | ~ 6.8 - 7.0 | Doublet | 2H |

| Aromatic Protons (ortho to Br) | ~ 7.4 - 7.6 | Doublet | 2H |

| O-CH₂- | ~ 4.0 - 4.2 | Triplet | 2H |

| -CH₂-CH₂-Cl | ~ 2.1 - 2.3 | Multiplet (Quintet) | 2H |

| -CH₂-Cl | ~ 3.6 - 3.8 | Triplet | 2H |

Note: The predicted values are based on standard functional group effects and comparison with similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and three for the aliphatic carbons of the side chain. Based on data for 1-Bromo-4-(3-chloropropyl)benzene, which shows aromatic signals at δ 139.74, 131.68, 130.44, and 120.04 ppm, and aliphatic signals at δ 44.11, 33.90, and 32.24 ppm, we can predict the spectrum for our target compound. chemicalbook.com

The carbon attached to the oxygen (C-O) in the aromatic ring will be significantly deshielded. The carbon bearing the bromine (C-Br) will also have a characteristic chemical shift. The remaining two aromatic carbons will appear at distinct positions. In the side chain, the carbon bonded to oxygen (O-CH₂) will be the most downfield, followed by the carbon bonded to chlorine (C-Cl), and the central methylene carbon will be the most upfield of the three.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~ 158 - 160 |

| Aromatic C-Br | ~ 114 - 116 |

| Aromatic CH (ortho to O) | ~ 115 - 117 |

| Aromatic CH (ortho to Br) | ~ 132 - 134 |

| O-CH₂- | ~ 65 - 68 |

| -CH₂-CH₂-Cl | ~ 30 - 33 |

| -CH₂-Cl | ~ 41 - 44 |

Note: The predicted values are based on standard functional group effects and comparison with similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the O-CH₂ group and the central -CH₂- group, and between the central -CH₂- group and the Cl-CH₂ group. It would also confirm the coupling between the ortho- and meta-protons on the benzene (B151609) ring.

An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal around δ 4.1 ppm would correlate with the carbon signal around δ 67 ppm, confirming the O-CH₂ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Cl and C-Br bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ range. A strong absorption band corresponding to the C-O-C asymmetric stretching of the ether group is expected around 1250 cm⁻¹. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~ 1250 | Strong |

| C-O-C Symmetric Stretch | ~ 1040 | Medium |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium |

Note: The predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also typically observable in the Raman spectrum. The symmetric stretching of the C-O-C bond may also be visible.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~ 1000 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1580 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Note: The predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry is particularly crucial due to the presence of bromine and chlorine isotopes, which give rise to a distinctive isotopic pattern in the mass spectrum.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes results in a characteristic cluster of peaks for the molecular ion.

The expected isotopic pattern for the molecular ion [M]+ of this compound (C9H10BrClO) would show peaks corresponding to the different combinations of these isotopes. The most abundant peak would correspond to the combination of the most abundant isotopes, 79Br and 35Cl.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₉H₁₀⁷⁹Br³⁵ClO]⁺ | 247.9658 | Data not available |

| [C₉H₁₀⁸¹Br³⁵ClO]⁺ | 249.9638 | Data not available |

| [C₉H₁₀⁷⁹Br³⁷ClO]⁺ | 249.9629 | Data not available |

| [C₉H₁₀⁸¹Br³⁷ClO]⁺ | 251.9608 | Data not available |

Precise "Found m/z" values are determined experimentally and are not available in the provided search results. The calculated values are based on the exact masses of the isotopes.

X-ray Crystallography (for related alkoxybenzene derivatives)

Table 2: Crystallographic Data for a Representative Alkoxybenzene Derivative (Hypothetical Data)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

This table presents hypothetical data for a representative related compound to illustrate the type of information obtained from an X-ray crystallography experiment. Specific values for this compound or a closely related analog are not available in the search results.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This analysis provides experimental evidence for the empirical formula of the substance. For this compound, with the molecular formula C9H10BrClO, the theoretical percentages of carbon, hydrogen, bromine, chlorine, and oxygen can be calculated. These theoretical values are then compared with the experimentally determined values to confirm the purity and composition of the synthesized compound.

Table 3: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 43.32 | Data not available |

| Hydrogen (H) | 4.04 | Data not available |

| Bromine (Br) | 32.01 | Data not available |

| Chlorine (Cl) | 14.20 | Data not available |

| Oxygen (O) | 6.41 | Data not available |

Experimental "Found (%)" values are obtained through combustion analysis and other elemental determination methods and are not available in the provided search results.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of molecular systems containing halogens. nih.govglobalresearchonline.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 1-Bromo-4-(3-chloropropoxy)benzene, this involves calculating the total energy of the molecule for different arrangements of its atoms and finding the structure with the minimum energy.

The flexible 3-chloropropoxy chain introduces several rotatable bonds, leading to different possible conformations (spatial arrangements). A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformation, which is the most stable and likely to be observed experimentally. For similar molecules, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles of the most stable conformers. globalresearchonline.net For instance, in substituted benzenes, the benzene (B151609) ring may show slight distortions from a perfect hexagon due to the electronic effects of the substituents. globalresearchonline.net

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 |

| C-O | ~1.37 | |

| C-Cl | ~1.80 | |

| Bond Angle (°) | C-O-C | ~118 |

| C-C-Cl | ~110 | |

| Dihedral Angle (°) | C-C-O-C | Variable (Conformation dependent) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity and stability. nih.gov A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. nih.govresearchgate.net For aromatic compounds, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. The substituents on the ring significantly influence the energies of these orbitals. DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies (Illustrative) This table illustrates the type of data obtained from electronic structure analysis. Actual values for this compound would require specific calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (Egap) | 5.0 to 7.0 |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to the atomic positions. The resulting frequencies and their intensities can be used to generate a theoretical spectrum.

By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound and assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For this compound, characteristic vibrations would include C-H stretching of the aromatic ring and the alkyl chain, C-O-C ether stretching, and the C-Br and C-Cl stretching modes. Due to the approximate nature of the calculations, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. globalresearchonline.net

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate the magnetic shielding tensors of nuclei in a molecule. researchgate.net From these tensors, the isotropic chemical shifts (δ) for ¹H and ¹³C can be determined, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be directly compared to experimental NMR data to verify the molecular structure. nih.govresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, which are influenced by the electron-donating propoxy group and the electron-withdrawing bromine atom, as well as separate signals for the protons and carbons of the 3-chloropropoxy chain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, potential reactions include nucleophilic substitution at the carbon bearing the chlorine atom or at the aromatic carbon bearing the bromine atom.

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can predict the thermodynamic stability of reactants, products, and intermediates, as well as the activation energies for different potential reaction pathways, thus clarifying which reactions are most likely to occur.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idchemrxiv.org It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The MEP map is color-coded to indicate different regions of electrostatic potential.

Red regions indicate negative potential, corresponding to areas with high electron density. These are sites that are susceptible to electrophilic attack. For this compound, these would likely be centered on the oxygen atom of the propoxy group and the π-system of the benzene ring. walisongo.ac.id

Blue regions indicate positive potential, corresponding to areas of electron deficiency. These are sites that are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

The MEP map provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity. It can identify the most likely sites for hydrogen bonding and nucleophilic or electrophilic attack, offering a clear picture of how the molecule will interact with other chemical species. nih.gov

Applications As a Synthetic Building Block and Intermediate in Academic Research

Synthesis of Complex Organic Molecules

The structural framework of 1-Bromo-4-(3-chloropropoxy)benzene provides a robust platform for the elaboration of more intricate organic molecules. The bromo- and chloro- functionalities can be independently addressed through various coupling and substitution reactions, enabling the systematic construction of complex carbon skeletons.

Halogenated alkoxybenzenes, such as this compound, are instrumental in the synthesis of polycyclic aromatic compounds, a class of molecules with significant interest in materials science and electronics. One prominent example is their use as precursors for diketopyrrolopyrrole (DPP) derivatives, which are high-performance pigments and organic semiconductors. nih.gov

The synthesis of a DPP core typically involves the condensation of a succinate ester with an aromatic nitrile. While a direct synthesis using this compound is not explicitly detailed in the provided search results, the general synthetic strategy for DPPs can be adapted. For instance, the bromo group on the benzene (B151609) ring could be converted to a nitrile via cyanation. This transformed molecule could then react with a suitable partner to form an asymmetrical DPP derivative. The remaining chloropropoxy chain offers a site for further functionalization, potentially leading to the creation of novel polycyclic structures with tailored electronic and photophysical properties.

A general approach to synthesizing DPP derivatives is outlined in the table below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Cyanation of Aryl Bromide | NaCN or KCN, Pd or Ni catalyst, solvent (e.g., DMF, DMSO), heat | Conversion of the bromo group to a nitrile. |

| 2 | DPP Core Formation | Aromatic nitrile, succinate ester (e.g., diethyl succinate), strong base (e.g., sodium tert-butoxide), high temperature | Construction of the diketopyrrolopyrrole fused ring system. |

| 3 | Functionalization | Reaction at the chloropropoxy side chain (e.g., nucleophilic substitution) | Introduction of additional functional groups to modify the molecule's properties. |

This table presents a generalized synthetic pathway. Specific conditions may vary based on the substrate.

The ability to introduce substituents onto an aromatic ring in a controlled manner is a cornerstone of organic synthesis. tue.nl this compound, with its reactive halogen handles, is an excellent starting material for building polysubstituted aromatic and heteroaromatic scaffolds. The order in which the bromo and chloro groups are reacted is crucial and is dictated by the directing effects of the substituents and the desired final product. tue.nl

The bromo group can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of alkyl, aryl, and vinyl groups. Subsequently, the chloropropoxy chain can be used to introduce other functionalities through nucleophilic substitution reactions. This sequential approach provides a powerful tool for the regioselective synthesis of complex substituted aromatic compounds.

Precursor in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles.

Benzofurans are a class of oxygen-containing heterocycles found in many biologically active natural products and synthetic compounds. The synthesis of benzofurans often involves the formation of a key ether linkage followed by an intramolecular cyclization. The structure of this compound is well-suited for this type of transformation.

One common method for benzofuran (B130515) synthesis is the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by cyclization. nih.gov While the starting material is a bromobenzene derivative, it can be readily converted to the corresponding phenol (B47542). The propoxy chain can then be used to introduce the second component needed for cyclization. For example, the terminal chloro group can be displaced by a nucleophile that can subsequently participate in a ring-closing reaction.

The reactivity of the chloro- and bromo- groups in this compound makes it a valuable precursor for a diverse range of nitrogen-containing heterocycles.

Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines. wikipedia.orgorganic-chemistry.org While this compound is not a direct precursor in this reaction, it can be functionalized to contain either the dicarbonyl or the amine moiety. For instance, the chloropropoxy chain can be converted to an amino group, which can then be reacted with a 1,4-dicarbonyl compound to form a substituted N-arylpyrrole.

Piperazine (B1678402) derivatives: Piperazine is a common scaffold in many pharmaceuticals. The synthesis of piperazine derivatives often involves the N-alkylation of a pre-existing piperazine ring with an alkyl halide. nih.gov The chloropropoxy group of this compound can act as the electrophile in such a reaction, leading to the formation of N-(3-(4-bromophenoxy)propyl)piperazine derivatives. These products can be further modified at the bromo position.

| Reactants | Reagents and Conditions | Product Class |

| This compound, Piperazine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Heat | N-(3-(4-bromophenoxy)propyl)piperazine |

| This compound, N-methylpiperazine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Heat | 1-(3-(4-bromophenoxy)propyl)-4-methylpiperazine |

This table illustrates typical N-alkylation reactions to form piperazine derivatives.

Quinazolinones: Quinazolinones are another important class of nitrogen-containing heterocycles with diverse biological activities. The Niementowski quinazoline synthesis involves the reaction of an anthranilic acid with an amide. wikipedia.org this compound can be incorporated into the quinazolinone scaffold by first being converted into a derivative of one of the starting materials, for example, by forming an amide with the chloropropoxy chain.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a widely used method for the preparation of thiazoles from an α-haloketone and a thioamide. nih.govorganic-chemistry.org To utilize this compound in this synthesis, it would first need to be transformed into one of these key intermediates. For example, Friedel-Crafts acylation of the aromatic ring could introduce a keto group, which could then be halogenated to form the required α-haloketone.

Oxazoles: The Robinson-Gabriel synthesis is a common method for preparing oxazoles from 2-acylamino-ketones. wikipedia.orgsynarchive.com Similar to the synthesis of thiazoles, this compound would require chemical modification to be used in this reaction, for instance, by introducing the necessary acylamino-ketone functionality.

Role in Material Science Synthesis

The unique combination of a rigid aromatic core and a flexible alkoxy chain, along with two reactive handles, makes this compound a promising building block in material science.

The synthesis of calamitic (rod-shaped) liquid crystals often requires molecules with an anisotropic shape, typically consisting of a rigid core and flexible terminal chains. The 4-bromophenoxypropyl group of this compound provides this necessary structural motif. The bromo group can be used to couple with other aromatic units to extend the rigid core, while the chloro-terminated chain can be modified to introduce various flexible tails, which are crucial for inducing liquid crystalline phases.

Furthermore, the bifunctional nature of this compound lends itself to the synthesis of polymers. The bromo and chloro groups can both participate in polymerization reactions. For example, the bromo group can undergo cross-coupling polymerization reactions, while the chloro group can participate in polycondensation or polyetherification reactions. This dual reactivity allows for the creation of cross-linked polymers or polymers with pendant functional groups, opening up possibilities for the design of new materials with tailored thermal, mechanical, and optical properties.

Precursor for Organic Semiconductors and Conductive Polymers

While direct polymerization of this compound is not commonly reported, its structural features make it an excellent candidate as a monomer precursor for the synthesis of organic semiconductors and conductive polymers. The key to this application lies in the reactivity of the aryl bromide group, which can participate in polymerization reactions that form the conjugated backbones of these materials.

The general strategy involves using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link aromatic units together. In this context, this compound could be used to introduce phenoxypropoxy-substituted phenylene units into a polymer chain. The flexible alkoxy side chain is crucial for improving the solubility of the resulting rigid-rod polymers in common organic solvents, which is a significant challenge in the processing of conductive polymers. Improved solubility allows for the formation of thin films and other ordered structures necessary for electronic devices.

For instance, in the synthesis of poly(p-phenylene vinylene) (PPV) or polythiophene derivatives, monomers containing alkoxy side chains are frequently employed to enhance processability. The 4-(3-chloropropoxy)phenyl group from this compound could be incorporated into such polymer backbones, with the terminal chloro group available for further post-polymerization modification to fine-tune the material's properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant | Resulting Polymer Type | Role of this compound |

| Suzuki Coupling | Aromatic diboronic acid or ester | Poly(p-phenylene) derivative | Provides the bromophenyl monomer unit |

| Stille Coupling | Aromatic distannane | Poly(p-phenylene) derivative | Provides the bromophenyl monomer unit |

| Heck Coupling | Aromatic divinyl compound | Poly(p-phenylene vinylene) derivative | Provides the bromophenyl monomer unit |

Building Block for Liquid Crystals

The molecular architecture of this compound, consisting of a rigid aromatic core (the bromobenzene unit) and a flexible alkyl chain (the propoxy group), is a common motif in the design of thermotropic liquid crystals. Liquid crystalline materials are characterized by molecules that have a degree of orientational order, and this is often achieved by combining rigid and flexible segments within the same molecule.

In the synthesis of liquid crystals, this compound can be used to introduce the 4-bromophenoxypropoxy- moiety as a terminal group on a more complex mesogenic core. Alternatively, the bromo group can be used as a handle to attach this unit to other aromatic rings via cross-coupling reactions, thereby extending the rigid core of the molecule. The length and flexibility of the alkoxy chain are critical factors in determining the temperature range and type of liquid crystalline phase (e.g., nematic, smectic) that a material will exhibit. The three-carbon propoxy chain in this molecule provides a degree of conformational flexibility that can help to stabilize mesophases.

Synthesis of Diketopyrrolopyrrole (DPP) Derivatives

Diketopyrrolopyrrole (DPP) derivatives are a class of high-performance pigments and dyes known for their strong fluorescence and excellent photostability. nih.gov In recent years, they have garnered significant attention as organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells, and fluorescent probes. mdpi.comfrontiersin.org The synthesis of DPP derivatives often involves the modification of a central DPP core with various aromatic or heteroaromatic substituents to tune their optoelectronic properties.

Halogenated alkoxybenzenes are useful intermediates in the synthesis of functionalized DPP derivatives. nih.gov this compound can be used to introduce the 4-(3-chloropropoxy)phenyl group onto the DPP core. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where the aryl bromide of this compound reacts with a boronic acid or ester derivative of the DPP core. mdpi.com The introduction of the alkoxybenzene moiety can influence the solubility, solid-state packing, and electronic energy levels of the resulting DPP dye.

The general synthetic approach to DPP derivatives involves the reaction of an aryl nitrile with diethyl succinate in the presence of a strong base. mdpi.com Alternatively, functionalized DPPs can be prepared by modifying a pre-existing DPP core, for example, through N-alkylation or through cross-coupling reactions at the aryl positions. nih.govmdpi.com

Table 2: Properties of DPP Derivatives

| Property | Description |

| Optical Properties | Strong absorption in the visible region, high fluorescence quantum yields, and large Stokes shifts. nih.govmdpi.com |

| Electronic Properties | Strong electron-withdrawing nature of the DPP core makes them suitable for donor-acceptor type semiconducting materials. frontiersin.org |

| Solubility | N-substitution and the introduction of alkyl or alkoxy side chains on the aryl groups are crucial for achieving good solubility in organic solvents. nih.govfrontiersin.org |

| Applications | Organic semiconductors, fluorescent probes, organic solar cells, and photodynamic therapy. nih.govmdpi.com |

Intermediate in the Synthesis of Other Functionalized Alkoxybenzene Derivatives

The distinct reactivity of the two halogen atoms in this compound makes it a valuable intermediate for the synthesis of a variety of other functionalized alkoxybenzene derivatives. nih.gov The aryl bromide is significantly less reactive towards nucleophilic substitution than the alkyl chloride, but it is highly reactive in palladium-catalyzed cross-coupling reactions. Conversely, the primary alkyl chloride is a good substrate for S(_N)2 reactions with a range of nucleophiles.

This differential reactivity allows for a stepwise functionalization of the molecule. For example, the chloro group can be displaced by nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups at the end of the propoxy chain, while leaving the bromo group intact for subsequent cross-coupling reactions.

Table 3: Selective Reactions of this compound

| Reactive Site | Reaction Type | Reagents | Product Type |

| Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivative |

| Alkyl Chloride | Nucleophilic Substitution | Amine (R(_2)NH) | Tertiary amine derivative |

| Alkyl Chloride | Nucleophilic Substitution | Thiol (RSH) | Thioether derivative |

| Alkyl Chloride | Nucleophilic Substitution | Alkoxide (RO) | Ether derivative |

This selective functionalization strategy opens up pathways to a wide array of complex molecules with tailored properties for applications in materials science, medicinal chemistry, and other areas of chemical research.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Synthetic Utility

Currently, 1-Bromo-4-(3-chloropropoxy)benzene is primarily recognized as a versatile bifunctional building block in organic synthesis. Its utility stems from the differential reactivity of its two halogen atoms. The aryl bromide can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The terminal alkyl chloride on the propoxy chain offers a site for nucleophilic substitution, allowing for the introduction of various functional groups.

The synthesis of related compounds, such as 1,4-Bis(3-chloropropoxy)benzene, typically involves the Williamson ether synthesis. sciencemadness.org This suggests that a probable synthetic route to this compound would involve the reaction of 4-bromophenol (B116583) with 1-bromo-3-chloropropane (B140262) in the presence of a base. The choice of base and solvent system is critical to optimize the yield and minimize side reactions, such as the formation of diaryl ethers or elimination products.

Exploration of Unexplored Reactivity and Novel Transformations

The true potential of this compound lies in the selective and sequential manipulation of its functional groups. Future research should systematically explore the selective activation of the C-Br versus the C-Cl bond.

Selective Transformations:

| Reactive Site | Potential Transformation | Reagents/Conditions |

| Aryl Bromide | Suzuki Coupling | Pd catalyst, boronic acid, base |

| Aryl Bromide | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base |

| Aryl Bromide | Buchwald-Hartwig Amination | Pd catalyst, amine, base |

| Alkyl Chloride | Nucleophilic Substitution | Azides, cyanides, thiols, secondary amines |

| Alkyl Chloride | Finkelstein Reaction | NaI in acetone (B3395972) |

Furthermore, the development of one-pot reactions that sequentially address both the aryl bromide and the alkyl chloride without the need for intermediate purification would be a significant advancement. This could involve, for example, an initial cross-coupling reaction at the aryl bromide site, followed by an in-situ nucleophilic substitution on the chloropropoxy chain.

Potential for Diverse Synthetic Applications beyond Current Scope

The structural framework of this compound makes it an ideal precursor for a variety of complex molecules with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: The core structure can be elaborated to generate libraries of compounds for biological screening. The 4-alkoxyphenyl moiety is a common feature in many pharmacologically active molecules. By using the bromo and chloro handles, a diverse range of substituents can be introduced to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Materials Science: The rigid aromatic ring combined with a flexible linker makes this compound a candidate for the synthesis of novel liquid crystals, polymers, and organic light-emitting diode (OLED) materials. The bromine atom can be converted into other functional groups suitable for polymerization or for tuning the electronic properties of the material.

Integration with Sustainable Chemical Practices and Green Chemistry Principles

Future synthetic work on this compound should prioritize the principles of green chemistry. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions.

Green Chemistry Considerations:

| Principle | Application to Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Exploring the use of water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

For instance, the use of phase-transfer catalysis for the initial etherification step could reduce the need for harsh solvents and improve reaction efficiency. Additionally, exploring the use of heterogeneous catalysts that can be easily recovered and recycled would enhance the sustainability of subsequent transformations.

Synergy of Advanced Analytical Techniques and Computational Chemistry in Future Studies

The interplay between advanced analytical techniques and computational chemistry will be crucial in unlocking the full potential of this compound.

Analytical and Computational Synergy:

| Area | Contribution |

| Reaction Monitoring | In-situ spectroscopic techniques (e.g., ReactIR, Raman) can provide real-time data on reaction kinetics and mechanism, allowing for precise optimization of reaction conditions. |

| Mechanism Elucidation | Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of reactions, and understand the electronic factors governing the reactivity of the different functional groups. |

| Property Prediction | Computational models can predict the physical and chemical properties of novel derivatives, helping to guide synthetic efforts towards molecules with desired characteristics for specific applications. |

By combining theoretical predictions with empirical data, researchers can accelerate the discovery of novel reactions and applications for this versatile building block. This synergistic approach will pave the way for a more rational and efficient exploration of the chemical space surrounding this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-(3-chloropropoxy)benzene, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 3-chloropropanol reacts with 1-bromo-4-hydroxybenzene under basic conditions (e.g., K₂CO₃ in acetone). A key intermediate, 1-(3-bromopropoxy)-3-chlorobenzene (CAS 37142-46-4), is often isolated and characterized using GC or HPLC to ensure >95% purity .

- Optimization : Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Q. How should researchers characterize this compound, and what spectral data are critical?

- Key Techniques :

- NMR : ¹H NMR should show peaks for the aromatic protons (δ 7.4–7.6 ppm), OCH₂CH₂Cl (δ 3.8–4.2 ppm), and Br-C6H4- (distinct coupling patterns) .

- GC-MS : Confirm molecular ion [M]⁺ at m/z 264 (C₉H₁₀BrClO) and fragmentation patterns for the chloropropoxy chain .

Q. What safety protocols are essential for handling this compound?

- Hazards : Acute toxicity (H300/H301) and environmental risks (H400) are noted .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Neutralize waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?

- Methodology : The bromine substituent is reactive in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields biaryl derivatives. Optimize ligand choice (e.g., XPhos) to suppress competing ether cleavage .

- Data : Reported yields range from 60–85%, with selectivity dependent on steric hindrance from the chloropropoxy group .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Conflict : Yields vary (50–90%) due to competing elimination (e.g., dehydrohalogenation of 3-chloropropanol).

- Resolution : Use milder bases (e.g., Cs₂CO₃ instead of KOH) and polar aprotic solvents (DMF) to suppress side reactions. Monitor reaction progress via TLC .

Q. How does the chloropropoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?